N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring system, which is fused with a phenyl group and substituted with a fluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 4-fluoroaniline with 2-aminobenzoic acid, followed by cyclization and subsequent acylation. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The final acylation step can be carried out using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzoxazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group but has a thiazole ring instead of a benzoxazole ring.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound features a similar fluorophenyl group but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its benzoxazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-9-16(10-8-15)22-20(24)14-6-11-18-17(12-14)19(25-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZFBODSWASFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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